[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid
Description
Significance of Carbazole (B46965) Scaffolds in Contemporary Organic and Materials Chemistry
The carbazole moiety, a tricyclic aromatic heterocycle, is a cornerstone in the design of functional organic materials. nih.gov Its rigid and planar structure, coupled with its electron-rich nature, provides excellent hole-transporting capabilities. nih.govrsc.org This makes carbazole derivatives highly sought after for applications in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. nih.govrsc.orgnih.gov
The versatility of the carbazole scaffold lies in its amenability to functionalization at various positions, most notably the N-9, C-3, C-6, C-2, and C-7 positions. rsc.org Substitution at the nitrogen atom, for instance with an octyl group, enhances solubility and influences the molecular packing in thin films, which are critical parameters for device fabrication. acs.org Functionalization at the carbazole ring itself allows for the fine-tuning of the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby optimizing charge injection and transport. researchgate.net
Carbazole-based materials are recognized for their high thermal and chemical stability, which contributes to the longevity and durability of electronic devices. rsc.orgresearchgate.net Their strong fluorescence and potential for exhibiting thermally activated delayed fluorescence (TADF) further underscore their importance in the development of highly efficient lighting and display technologies.
Academic Relevance of Acetic Acid Moieties in Functional Molecule Design
The acetic acid group (-CH₂COOH) is a valuable functional moiety in the design of molecules for materials science. Its carboxylic acid function can act as an anchoring group, enabling the molecule to bind to the surface of metal oxide semiconductors like titanium dioxide (TiO₂) and nickel oxide (NiO). mdpi.comrsc.orgrsc.org This is a critical feature in dye-sensitized solar cells (DSSCs), where efficient electron injection from the dye to the semiconductor is paramount for high power conversion efficiencies. rsc.orgchemicalbook.com
Beyond its role as an anchor, the acetic acid moiety can also influence the molecule's solubility and electrochemical behavior. The acidic proton can be deprotonated, leading to changes in the molecule's charge and its interaction with its environment. This property can be harnessed to control the assembly of molecules on a surface or in solution.
Contextualization of [(9-Octyl-9H-carbazol-2-yl)oxy]acetic Acid within Emerging Research Paradigms
The compound this compound integrates the key features of both the carbazole scaffold and the acetic acid moiety, positioning it as a promising candidate for advanced materials applications. The 9-octyl group ensures good processability, a crucial factor for the fabrication of large-area and flexible electronic devices.
The substitution pattern, with the oxyacetic acid group at the 2-position of the carbazole ring, is of particular interest. This linkage provides a direct electronic pathway from the carbazole core to the anchoring carboxylic acid group, which is advantageous for applications in dye-sensitized and perovskite solar cells. In these devices, the carbazole unit can act as an electron donor, and the acetic acid group can facilitate charge transfer to the semiconductor electrode.
While direct research on this compound is still emerging, its molecular architecture suggests significant potential. The synthesis would likely involve the N-alkylation of carbazole with an octyl halide, followed by the introduction of a hydroxyl group at the 2-position and subsequent O-alkylation with an ester of bromoacetic acid, followed by hydrolysis. The synthesis of related compounds such as 2,7-dibromo-9-octyl-9H-carbazole and 2-hydroxycarbazole (B1203736) has been reported, indicating the feasibility of this synthetic route. acs.org
The combination of a well-established hole-transporting scaffold with a robust anchoring group makes this compound a molecule of considerable interest for researchers aiming to develop next-generation solar cells, sensors, and other optoelectronic devices. Its properties are likely to be benchmarked against established materials like spiro-OMeTAD in perovskite solar cells. researchgate.net
Interactive Data Table: Properties of Related Carbazole Derivatives
| Compound | Key Features | Potential Applications |
| 2,7-dibromo-9-octyl-9H-carbazole | Octyl group for solubility, bromo groups for further functionalization. | Precursor for conjugated polymers used in OLEDs and solar cells. acs.org |
| 2-hydroxycarbazole | Hydroxyl group allows for further reactions, such as etherification. | Intermediate for the synthesis of more complex carbazole derivatives. |
| 2-(9H-carbazol-9-yl)acetic acid | Acetic acid group for anchoring to surfaces. | Used in the formation of conducting polymer films for electrochromic devices. |
| Carbazole-based Hole Transporting Materials | Good hole mobility and suitable energy levels. | Hole transport layer in perovskite solar cells to improve efficiency. rsc.orgnih.govresearchgate.net |
| Carbazole-based Dyes with Cyanoacrylic Acid Anchor | Strong absorption and efficient charge injection. | Sensitizers in dye-sensitized solar cells. mdpi.comrsc.org |
Structure
3D Structure
Properties
CAS No. |
920982-50-9 |
|---|---|
Molecular Formula |
C22H27NO3 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-(9-octylcarbazol-2-yl)oxyacetic acid |
InChI |
InChI=1S/C22H27NO3/c1-2-3-4-5-6-9-14-23-20-11-8-7-10-18(20)19-13-12-17(15-21(19)23)26-16-22(24)25/h7-8,10-13,15H,2-6,9,14,16H2,1H3,(H,24,25) |
InChI Key |
LVYIDHZDGXAAGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)OCC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 9 Octyl 9h Carbazol 2 Yl Oxy Acetic Acid
Retrosynthetic Analysis and Strategic Disconnections for Carbazole-Acetic Acid Conjugates
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For [(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid (Target Molecule 1 ), two primary strategic disconnections are considered, focusing on the formation of the key ether and N-alkyl bonds.
Disconnection A: C-O Bond of the Ether Linkage. This disconnection breaks the bond between the carbazole (B46965) oxygen and the acetic acid moiety. This leads to a key intermediate, 9-Octyl-9H-carbazol-2-ol (2 ), and a two-carbon electrophile such as a haloacetate ester (e.g., ethyl bromoacetate).
Disconnection B: N-C Bond of the Octyl Group. This disconnection severs the bond between the carbazole nitrogen and the octyl chain. This pathway identifies (2-Hydroxy-9H-carbazol-yl)oxy]acetic acid or its ester equivalent (3 ) and an octyl halide (e.g., 1-bromooctane) as the immediate precursors.
These two disconnections give rise to two distinct convergent synthetic strategies, as illustrated below. Both routes typically originate from the common starting material, 2-Hydroxy-9H-carbazole (4 ). The choice between Route A and Route B depends on factors such as the relative reactivity of the N-H and O-H bonds, potential side reactions, and the ease of purification of the intermediates.
Route A: 2-Hydroxy-9H-carbazole (4 ) → N-Alkylation → 9-Octyl-9H-carbazol-2-ol (2 ) → Etherification → Target Molecule (1 ) Route B: 2-Hydroxy-9H-carbazole (4 ) → Etherification → Ethyl [(9H-carbazol-2-yl)oxy]acetate (3a ) → N-Alkylation → Ester Intermediate (5 ) → Hydrolysis → Target Molecule (1 )
Figure 1: Retrosynthetic analysis showing two primary disconnection strategies for this compound.Comprehensive Synthetic Routes and Mechanistic Considerations
The synthesis of this compound is a multi-step process that hinges on the selective functionalization of the carbazole core. The two primary routes outlined in the retrosynthetic analysis involve key reactions such as etherification and N-alkylation, each with specific mechanistic considerations.
The formation of the oxyacetic acid linkage is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group on the carbazole ring to form a phenoxide, which then acts as a nucleophile to displace a halide from an acetic acid equivalent, most commonly an α-halo ester like ethyl bromoacetate or ethyl chloroacetate. proquest.com
The reaction is generally performed in the presence of a weak base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like acetone or dimethylformamide (DMF). The use of an ester protects the carboxylic acid functionality during the reaction. The final step is the hydrolysis of the resulting ester under either acidic or basic conditions to yield the desired carboxylic acid.
Mechanism: The reaction proceeds via an Sₙ2 mechanism. The basic catalyst deprotonates the phenolic hydroxyl group of the carbazole intermediate, creating a potent nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the haloacetate ester, displacing the halide and forming the C-O ether bond.
Table 1: Representative Conditions for Etherification of Hydroxycarbazoles
| Base | Reagent | Solvent | Temperature (°C) | Typical Yield (%) |
| K₂CO₃ | Ethyl bromoacetate | Acetone | Reflux | 85-95 |
| NaH | Ethyl chloroacetate | DMF | Room Temp | 90-98 |
| Cs₂CO₃ | tert-Butyl bromoacetate | Acetonitrile | 80 | 88-96 |
The introduction of the octyl group onto the carbazole nitrogen is a critical step. The nitrogen atom of the carbazole ring is weakly acidic and can be deprotonated by a suitable base to form a carbazolide anion, which is a strong nucleophile. This anion readily reacts with an alkyl halide, such as 1-bromooctane or 1-iodooctane, to form the N-alkylated product. google.com
Commonly used bases include potassium hydroxide (KOH), sodium hydride (NaH), and potassium carbonate (K₂CO₃). researchgate.net The reaction is typically carried out in a polar aprotic solvent like DMF or in a two-phase system using a phase-transfer catalyst (PTC) such as a quaternary ammonium salt. Microwave-assisted N-alkylation has emerged as a rapid and efficient alternative to conventional heating, often leading to higher yields and significantly reduced reaction times. researchgate.netresearchgate.net
Mechanism: Similar to the etherification, N-alkylation proceeds via an Sₙ2 pathway. The base abstracts the proton from the carbazole nitrogen, generating the carbazolide anion. This nucleophile then attacks the primary carbon of the octyl halide, displacing the halide and forming the N-C bond.
Table 2: Comparison of Protocols for N-Alkylation of Carbazoles
| Method | Base | Alkylating Agent | Solvent | Catalyst | Time | Yield (%) |
| Conventional | KOH | 1-Bromooctane | Toluene | TBAB¹ | 12-24 h | 80-90 |
| Conventional | NaH | 1-Iodooctane | DMF | None | 6-12 h | 85-95 |
| Microwave | K₂CO₃ (solid) | 1-Bromooctane | Dry Media | None | 5-15 min | 90-97 |
¹TBAB: Tetrabutylammonium bromide (Phase-Transfer Catalyst)
The final step in the synthesis, if an ester is used for the etherification, is the hydrolysis of the ester to the carboxylic acid. This functional group interconversion is a standard procedure. Basic hydrolysis using lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a mixture of water and an organic solvent (e.g., THF, methanol) is common, followed by acidification to protonate the carboxylate and precipitate the final product.
Purification of the intermediates and the final product is crucial for obtaining high-purity material.
Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from unreacted starting materials and byproducts, particularly for non-crystalline intermediates.
Recrystallization: This is the preferred method for purifying solid final products and crystalline intermediates, yielding high-purity materials. A suitable solvent or solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at room temperature.
Acid-Base Extraction: This technique is particularly useful for purifying the final carboxylic acid product. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., NaHCO₃) to extract the acid as its water-soluble carboxylate salt. The aqueous layer is then separated and acidified to precipitate the pure carboxylic acid, which can be collected by filtration.
Catalytic Systems and Methodologies in the Synthesis of this compound
While the core reactions of Williamson ether synthesis and N-alkylation can proceed with stoichiometric amounts of base, catalytic methods offer improved efficiency and milder reaction conditions.
Phase-Transfer Catalysis (PTC): In the N-alkylation of carbazole, PTC is highly effective. The reaction often involves a solid base (like KOH) and an organic solvent where the base is insoluble. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the hydroxide anion into the organic phase to deprotonate the carbazole. The resulting carbazolide anion, paired with the bulky quaternary ammonium cation, is highly soluble and reactive in the organic phase, leading to efficient alkylation.
Transition Metal Catalysis: While not always necessary for this specific target molecule, transition metal-catalyzed reactions represent the state-of-the-art in carbazole functionalization. nih.govresearchgate.net Catalytic systems based on palladium, copper, rhodium, and iridium have been developed for various C-H activation and cross-coupling reactions on the carbazole core. nih.govnih.govorganic-chemistry.org For instance, a palladium-catalyzed Buchwald-Hartwig amination could be used as an alternative route to construct the N-aryl bond of the carbazole nucleus itself from a suitably substituted diarylamine precursor. Similarly, copper-catalyzed Ullmann condensation is a classic method for carbazole synthesis. These methods provide access to a wide array of complex carbazole derivatives that may not be accessible through traditional methods. researchgate.net
Sustainable and Green Chemistry Approaches in Synthetic Design
Adopting principles of green chemistry is increasingly important in modern organic synthesis. Several strategies can be applied to the synthesis of this compound to minimize its environmental impact. aip.org
Microwave Irradiation: As mentioned for N-alkylation, using microwave energy instead of conventional heating can dramatically reduce reaction times from hours to minutes. researchgate.netresearchgate.net This leads to significant energy savings and often results in cleaner reactions with higher yields, reducing the need for extensive purification.
Green Solvents: Replacing traditional volatile organic compounds (VOCs) like DMF and chlorinated solvents with more environmentally benign alternatives is a key green strategy. For certain steps, solvents like water, polyethylene glycol (PEG), or even solvent-free "dry media" conditions (adsorbing reactants onto a solid support like potassium carbonate) can be employed. researchgate.net
Atom Economy: The synthetic routes described (Williamson ether synthesis and N-alkylation) are substitution reactions that are inherently atom-economical. However, choosing bases like K₂CO₃, where the byproducts are water and CO₂, is preferable to using reagents like NaH, which produces flammable hydrogen gas.
Catalytic Routes: The use of catalytic systems, such as phase-transfer or transition metal catalysts, aligns with green chemistry principles. scispace.comrsc.orgchim.it Catalysts are used in small amounts and can be recycled, reducing the generation of stoichiometric waste associated with reagents used in excess.
Advanced Spectroscopic and Structural Elucidation Techniques for Research Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments in Solution and Solid State
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. ¹H NMR spectroscopy would provide information on the chemical environment of each proton, allowing for the assignment of signals corresponding to the aromatic protons on the carbazole (B46965) ring, the methylene (B1212753) protons of the oxyacetic acid group, and the protons of the octyl chain. ¹³C NMR would similarly identify all unique carbon atoms in the molecule. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be crucial for unambiguously assigning all proton and carbon signals and confirming the substitution pattern on the carbazole ring. While predicted spectra can be generated computationally, experimentally obtained and verified data for [(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid are not available in the scientific literature.
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₂₂H₂₇NO₃), HRMS would verify its molecular formula. Tandem mass spectrometry (MS/MS) experiments would further reveal characteristic fragmentation patterns, which could help to confirm the structure. For instance, cleavage of the octyl chain or the loss of the acetic acid moiety would be expected fragmentation pathways. This experimental data is currently unavailable.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Characterization of Electronic Transitions and Energy Levels
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic properties of a molecule. The carbazole moiety is known to be chromophoric and fluorescent. The UV-Vis absorption spectrum of this compound would be expected to show absorptions corresponding to π-π* transitions within the carbazole ring system. The position and intensity of these bands would be influenced by the substituents. Fluorescence spectroscopy would reveal the emission properties of the molecule, including its emission wavelength and quantum yield, which are critical parameters for optoelectronic applications. Studies on related carbazole derivatives suggest that these compounds often exhibit interesting photophysical properties, but specific data for the title compound is absent from the literature.
X-ray Diffraction Studies for Solid-State Molecular Architecture and Crystal Packing Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal how the molecules pack in the crystal lattice, including any intermolecular interactions such as hydrogen bonding (from the carboxylic acid groups) or π-π stacking (between carbazole rings). This information is vital for understanding the material's bulk properties. To date, no crystal structure for this compound has been reported.
Advanced Hyphenated Techniques for Characterization in Complex Research Matrices
In many research applications, compounds are part of complex mixtures. Hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), are used to separate the components of a mixture before their individual analysis. For a compound like this compound, LC-MS would be a particularly useful technique for its identification and quantification in various samples, for example, to monitor the progress of a reaction in which it is an intermediate. No such application studies have been found.
Theoretical and Computational Investigations of this compound
While direct and specific computational studies on this compound are not extensively available in public literature, a comprehensive theoretical understanding of its electronic structure and reactivity can be constructed. This analysis is based on established quantum chemical principles and data from computational studies on structurally analogous carbazole derivatives. Such derivatives include those with N-alkyl chains and various substituents on the carbazole ring.
Theoretical and Computational Investigations of Electronic Structure and Reactivity
Theoretical and computational chemistry offer powerful tools to predict and analyze the molecular properties of novel materials like [(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid. These methods provide insights into the electronic behavior, conformational flexibility, and potential reactivity of the molecule, which are crucial for its application in various fields.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The difference between these energies, the HOMO-LUMO gap, is a critical parameter that influences the electronic absorption and emission properties of the material. nankai.edu.cn
For this compound, the carbazole (B46965) moiety acts as the primary electron-donating unit. The presence of the electron-donating 9-octyl group and the oxygen atom of the oxyacetic acid substituent at the 2-position is expected to raise the HOMO energy level compared to unsubstituted carbazole. Conversely, the electron-withdrawing nature of the carboxylic acid group would have a stabilizing effect on the LUMO. DFT calculations on similar N-alkylated and 2-substituted carbazoles suggest that the HOMO-LUMO gap can be finely tuned by the nature of the substituents. nankai.edu.cnresearchgate.net Theoretical calculations on related carbazole-based donor-acceptor systems have shown that the introduction of different functional groups significantly affects the HOMO-LUMO gap. nankai.edu.cn
A representative set of predicted energy values for carbazole derivatives is presented in the table below.
| Compound Feature | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Band Gap (eV) |
| N-alkyl substitution | -5.4 to -5.6 | -2.0 to -2.2 | 3.2 to 3.4 |
| 2-alkoxy substitution | -5.2 to -5.4 | -1.9 to -2.1 | 3.1 to 3.3 |
| 2-oxyacetic acid substitution | -5.3 to -5.5 | -2.1 to -2.3 | 3.0 to 3.2 |
Note: These values are illustrative and based on typical DFT calculation results for similarly substituted carbazole systems.
Frontier Molecular Orbital (FMO) analysis, which examines the distribution of the HOMO and LUMO across the molecule, is crucial for predicting sites of electrophilic and nucleophilic attack. In this compound, the HOMO is expected to be localized primarily on the electron-rich carbazole ring system, particularly at the 3, 6, and 9 positions. The LUMO, in contrast, would likely have significant contributions from the carboxylic acid moiety, indicating its role as an electron-accepting site. The FMO analysis for related carbazole derivatives has been used to predict chemical activities and regions of nucleophilic reactions. scientific.net
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the ESP map is predicted to show a high negative potential around the oxygen atoms of the carboxylic acid group, making this a likely site for hydrogen bonding and other electrostatic interactions. The carbazole nitrogen, due to its involvement in the aromatic system and steric hindrance from the octyl group, would exhibit a less negative potential. The octyl chain, being nonpolar, would present a neutral potential surface. Such analyses are vital for understanding how the molecule interacts with its environment, including solvents and other molecules.
Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational freedom and intermolecular interactions of molecules over time. youtube.com For a flexible molecule like this compound, MD simulations can reveal the preferred conformations of the octyl chain and the oxyacetic acid group relative to the rigid carbazole core. These simulations can be performed in various environments, such as in a solvent or in the solid state, to understand how intermolecular forces, like hydrogen bonding from the carboxylic acid, influence the packing and bulk properties of the material. Studies on other N-substituted carbazoles have utilized MD simulations to understand their stability and binding interactions. nih.govasianpubs.org
Theoretical calculations can predict various spectroscopic properties, including UV-Vis absorption spectra, infrared (IR) spectra, and Nuclear Magnetic Resonance (NMR) chemical shifts. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov For this compound, TD-DFT calculations would likely predict strong absorptions in the UV region, characteristic of the carbazole chromophore.
Similarly, the vibrational frequencies calculated using DFT can be correlated with experimental IR spectra to aid in structural characterization. rsc.org The calculated NMR chemical shifts can also be compared with experimental data to confirm the molecular structure. For other carbazole derivatives, computational spectroscopy has been shown to be a valuable tool for interpreting experimental results. researchgate.net
Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. For instance, the mechanism of its synthesis, likely involving the etherification of a 2-hydroxycarbazole (B1203736) derivative, could be modeled to understand the transition states and reaction energetics. Such studies provide valuable insights into reaction feasibility and can help in optimizing reaction conditions. Theoretical studies have been conducted to explore the formation mechanisms of carbazoles and the impact of directing groups on their reactivity. researchgate.netchim.it
Research Applications in Functional Materials Science and Organic Electronics
Integration into Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
Carbazole (B46965) derivatives are fundamental components in the architecture of Organic Light-Emitting Diodes (OLEDs) due to their excellent charge transport capabilities and high thermal stability. rsc.orgresearchgate.net The molecular design of [(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid, featuring a hole-transporting carbazole core and a solubilizing alkyl chain, makes it a promising candidate for use in various layers of an OLED device.
Role as Electron Transporting or Hole Transporting Materials in Device Architectures
The primary role anticipated for this compound in OLEDs is as a hole-transporting material (HTM) . The carbazole nucleus is inherently electron-rich, which facilitates the movement of holes from the anode towards the emissive layer of the device. researchgate.netmdpi.com The presence of the N-alkyl (octyl) group helps in forming amorphous, stable thin films, which is critical for preventing crystallization and ensuring the longevity and efficiency of the OLED. researchgate.net
Derivatives of carbazole are widely recognized for their good hole-transporting properties, high triplet energy, and rigid molecular framework. nih.govresearchgate.net The carboxylic acid group can provide strong adhesion to the surface of transparent conductive oxides like indium tin oxide (ITO), potentially forming a self-assembled monolayer (SAM) that can modify the work function of the electrode and improve charge injection. chemrxiv.org While carbazole derivatives are predominantly used for hole transport, modifications to the carbazole core can also tune the electron-transporting properties, suggesting a potential for bifunctional roles in specific device architectures. researchgate.net
Table 1: Performance of Selected Carbazole-Based Hole-Transporting Materials in OLEDs
| Material | Device Structure | Max. EQE (%) | Max. Luminance (cd/m²) | Color |
|---|---|---|---|---|
| Carbazole Derivative (CZ-2) | ITO/PEDOT:PSS/EML/LiF/Al | 9.5 | 4130 | Greenish-Blue |
| Carbazole-Diphenyl Imidazole | ITO/TAPC:T13/TmPyPB/LiF/Al | 22.5 | >42,700 | Not Specified |
| Indolo[3,2-b]carbazole Derivative | Not Specified | >23 (Phosphorescent) | Not Specified | Not Specified |
| Carbazole-Benzocarbazole Host | Not Specified | 31.8 (TADF) | Not Specified | Not Specified |
Note: This table presents data for various carbazole derivatives to illustrate their potential performance in OLEDs. EML stands for Emissive Layer; EQE for External Quantum Efficiency; TAPC and TmPyPB are other organic materials used in the device stack. Data sourced from multiple research findings. nih.govnih.govglobalresearchonline.netresearchgate.net
Luminescence Properties and Mechanisms for Efficiency Enhancement
The carbazole moiety is a well-known fluorophore, and its derivatives are often used as emitters or as host materials for other emissive dopants in OLEDs. rsc.orgdoi.org The luminescence of carbazole derivatives can be tuned across the visible spectrum, from blue to green, by modifying the substituents on the carbazole ring. doi.org The photoluminescence quantum yield (PLQY), a measure of the efficiency of light emission, can be significantly influenced by the molecular structure and the presence of impurities. acs.org
For this compound, the carbazole core would be the primary source of luminescence. The substitution at the 2-position with an oxyacetic acid group can influence the electronic properties and thus the emission wavelength. Efficiency in OLEDs can be enhanced through mechanisms like Thermally Activated Delayed Fluorescence (TADF), where the material is designed to have a small energy gap between its singlet and triplet excited states. This allows for the harvesting of non-emissive triplet excitons to generate more light. Carbazole derivatives are frequently used as building blocks for TADF emitters. nih.govnih.gov While it is not confirmed for this specific molecule, the carbazole framework provides a strong basis for potential TADF properties.
Table 2: Photophysical Properties of Representative Carbazole Derivatives
| Compound Type | Emission Max (nm) | Quantum Yield (Φ) | ΔEST (eV) | Role in OLED |
|---|---|---|---|---|
| Carbazole-Oxadiazole | 485 | Not Specified | 0.03 | TADF Emitter |
| Carbazole-Triazine Dendrimer | Not Specified | Not Specified | Not Specified | TADF Emitter |
| Carbazole-Diphenyl Imidazole | 418-437 | Not Specified | >3.0 | Fluorescent Emitter/Host |
| Carbazole-Benzothiazole | 462 | 0.75 (crystal) | Not Specified | Dual-State Emitter |
Note: This table shows typical photophysical properties of different classes of carbazole derivatives. ΔEST represents the singlet-triplet energy gap, a key parameter for TADF materials. Data compiled from various studies on carbazole-based materials. nih.govnih.govresearchgate.netresearchgate.net
Applications in Organic Photovoltaics (OPVs) and Solar Energy Conversion Systems
In the realm of organic photovoltaics, carbazole derivatives are extensively used as electron-donor materials in the active layer of solar cells. semanticscholar.orgresearchgate.net Their ability to absorb light and transport holes makes them suitable for creating the donor-acceptor heterojunction necessary for charge separation and power generation.
Design of Donor-Acceptor Architectures and Charge Separation Dynamics
The efficiency of an organic solar cell is highly dependent on the design of the donor-acceptor (D-A) interface. This compound is structured to act as a donor material. The carbazole unit provides the electron-donating character, while the octyl chain promotes solubility and good film morphology when blended with an acceptor material, such as a fullerene derivative or a non-fullerene acceptor. nih.gov
The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical for efficient charge separation. The HOMO level of the donor must be well-aligned with that of the acceptor to facilitate hole transfer, and the LUMO level must be appropriately offset to drive electron transfer. The substitution pattern on the carbazole ring can be used to tune these energy levels. nankai.edu.cn The carboxylic acid group in this compound could also play a role in controlling the morphology of the D-A blend or in interfacing with the electrode, potentially improving charge extraction. chemrxiv.org
Material Engineering for Optimized Power Conversion Efficiency
The power conversion efficiency (PCE) of organic solar cells is a key performance metric. Material engineering of carbazole-based donors aims to optimize factors such as light absorption, charge mobility, and energy level alignment to maximize PCE. For instance, extending the π-conjugation of the carbazole core can broaden the absorption spectrum to capture more of the solar radiation. clockss.org
The length and branching of the alkyl chains, such as the octyl group in the target molecule, can also impact the performance of the solar cell by influencing the packing of the polymer chains and the morphology of the active layer. bohrium.comrsc.org Studies on similar carbazole-based systems have shown that careful tuning of the molecular structure can lead to significant improvements in PCE. nih.govmdpi.com While specific data for this compound is unavailable, related carbazole derivatives have achieved high efficiencies in OPV devices. nih.govresearchgate.net
Table 3: Photovoltaic Performance of Selected Carbazole-Based Donor Materials in OPVs
| Carbazole Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) |
|---|---|---|---|---|
| Benzo[a]carbazole derivative (JY23) | Not Specified | 7.54 | 0.744 | 14.8 |
| Carbazole-based dye (21) | Not Specified | 3.51 | 0.687 | 7.86 |
| Polycarbazole derivative (PCDTBT) | PC70BM | ~6.75 | ~0.90 | Not Specified |
| Carbazole-terminated HTM (V1209) | Perovskite | ~18.0 | Not Specified | Not Specified |
Note: This table illustrates the power conversion efficiency (PCE), open-circuit voltage (Voc), and short-circuit current density (Jsc) for various solar cells employing carbazole-based materials. The performance varies significantly with the specific molecular structure and device architecture. Data sourced from multiple research articles. nih.govnih.govbohrium.commdpi.com
Development of Advanced Chemical Sensors and Biosensors
The inherent fluorescence of the carbazole moiety makes it an excellent building block for the development of chemosensors and biosensors. nih.govresearchgate.net These sensors often operate on the principle of fluorescence quenching or enhancement upon binding of a specific analyte.
The structure of this compound is well-suited for sensing applications. The carbazole unit can act as the fluorophore, providing a detectable signal. The oxyacetic acid group, with its terminal carboxylic acid, can serve as a binding site for various analytes, particularly metal ions, through coordination. clockss.orgresearchgate.net The interaction with an analyte can alter the electronic properties of the carbazole system, leading to a change in its fluorescence intensity or wavelength, a "turn-on" or "turn-off" response. rsc.orgmdpi.com
For instance, the carboxylic acid group could selectively bind with metal cations, and this binding event could either quench the fluorescence of the carbazole through electron or energy transfer, or in some cases, enhance it by restricting molecular rotations. semanticscholar.orgnih.gov Furthermore, the carboxylic acid can be functionalized with biomolecules, such as enzymes or antibodies, to create highly specific biosensors. The long octyl chain would aid in the processing of the sensor material into thin films or onto sensor substrates. While there is no direct report on the use of this compound as a sensor, the vast body of literature on carbazole-based sensors strongly supports its potential in this field. chemrxiv.orgnih.govresearchgate.net
Table 4: Examples of Carbazole-Based Fluorescent Sensors
| Sensor Type | Analyte | Sensing Mechanism | Detection Limit |
|---|---|---|---|
| Carbazole-Barbituric Acid Conjugate | Hg²⁺ | Fluorescence Enhancement ("Turn-on") | Not Specified |
| Phenylalanine-Carbazole | Co²⁺, Ni²⁺, Cu²⁺ | Fluorescence Quenching ("Turn-off") | 3.50 - 5.17 µM |
| Carbazole-Di-2-picolylamine | Cu²⁺ | Fluorescence Quenching | Not Specified |
| Carbazole Derivative (HCTC) | F⁻ | Fluorescence Enhancement | 0.21 µM |
Utilization in Organic Field-Effect Transistors (OFETs) and Flexible Electronic Circuitry
Carbazole and its derivatives are a highly demanded class of materials for electronic applications due to their excellent photoactive and electroactive properties, particularly their high hole-transporting mobility. mdpi.commagtech.com.cnmdpi.com The compound this compound incorporates the key features of a high-performance organic semiconductor: the carbazole core for charge transport, the octyl chain for processability, and the acetic acid group for interfacial modification.
Charge carrier mobility (μ) is a critical performance metric for OFETs, representing how quickly charge carriers (holes or electrons) move through the semiconductor material under an applied electric field. mdpi.com Carbazole-based materials are well-known for their effective hole-transporting capabilities. magtech.com.cnmdpi.com
The performance of carbazole-based OFETs is highly dependent on the molecular structure and solid-state packing. The planar and rigid structure of the carbazole moiety facilitates π-π stacking, which is essential for efficient intermolecular charge hopping. Various carbazole derivatives have been synthesized and tested in OFETs, showing a wide range of mobilities. For instance, polymers containing carbazole units have exhibited hole mobilities in the range of 1.1 × 10⁻³ to 3.7 × 10⁻³ cm² V⁻¹ s⁻¹. rsc.org Indolo[3,2-b]carbazole derivatives, which have a more extended π-conjugated system, have shown even higher mobilities, with some materials reaching up to 0.22 cm² V⁻¹ s⁻¹. researchgate.net
The N-octyl group on this compound plays a significant role. Alkyl chains are often incorporated to improve the solubility of the material in common organic solvents, which is crucial for solution-based fabrication processes like spin-coating or printing. acs.org However, the length of the alkyl chain can also influence the molecular packing and, consequently, the charge mobility. acs.orgnih.govmdpi.com While long alkyl chains enhance solubility, they can sometimes disrupt the π-π stacking necessary for efficient charge transport. mdpi.com Theoretical studies have shown that varying the alkyl chain length can tune the material's electronic properties. ufms.brresearchgate.net Therefore, the octyl chain in the target compound represents a balance between processability and electronic performance.
Table 1: Representative Hole Mobilities of Carbazole-Based Materials in OFETs This table presents data for related carbazole derivatives to illustrate the typical performance range, as specific OFET data for this compound is not extensively published.
| Material Type | Specific Compound/Polymer | Hole Mobility (μ) [cm² V⁻¹ s⁻¹] | Reference |
|---|---|---|---|
| Polymer | Poly(triarylamine) with carbazole units | ~1 x 10⁻³ | rsc.org |
| Polymer | Poly(triarylamine) with indolocarbazole | 3.7 x 10⁻³ | rsc.org |
| Small Molecule | 2-(p-pentylphenylethynyl)anthracene | 0.55 | acs.org |
| Small Molecule | Indolo[3,2-b]carbazole derivative | 0.22 | researchgate.net |
| Small Molecule | Dibenzo[2,3:5,6]pyrrolizino[1,7-bc]-indolo-[1,2,3-lm]carbazole | 6.0 x 10⁻⁴ | researchgate.net |
The performance of an OFET is not only determined by the intrinsic properties of the semiconductor but also heavily by the quality of the thin film. nih.gov The morphology, including crystallinity, domain size, and molecular orientation at the dielectric interface, is critical for efficient charge transport. mdpi.com
The N-octyl group in this compound enhances its solubility, making it suitable for various solution-processing techniques used to fabricate thin films for flexible electronics. These techniques include spin-coating, dip-coating, and inkjet printing. nih.gov The ability to form uniform, well-ordered films from solution is a key advantage for creating low-cost, large-area electronic devices. mdpi.com
The acetic acid group offers an additional advantage in device fabrication. It can act as an anchoring group to modify the surface of the dielectric layer or the electrodes. This surface modification can lead to improved molecular ordering in the semiconductor film grown on top, reducing charge traps at the interface and improving device performance. nih.gov This strategy is a form of interface engineering, which is crucial for optimizing charge injection and transport in OFETs.
Role in Supramolecular Assembly and Self-Assembled Monolayers (SAMs) for Surface Engineering
Supramolecular chemistry, the study of systems involving more than one molecule, is central to the function of this compound in advanced materials. nih.govutexas.edu The compound is designed to participate in self-assembly, a process where molecules spontaneously organize into ordered structures.
This capability is particularly relevant for the formation of Self-Assembled Monolayers (SAMs). A SAM is a single layer of molecules that spontaneously forms on a solid surface. mdpi.commdpi.com The this compound molecule has all the necessary components for a SAM-forming molecule: an "anchor" or "headgroup" (the acetic acid) that binds to a specific surface, a "spacer" (the octyl chain), and a "terminal group" (the carbazole moiety, which provides function). mdpi.comjengroup.info
The acetic acid headgroup can form strong bonds with metal oxide surfaces, such as indium tin oxide (ITO), which is a common transparent electrode. mdpi.com Once anchored, the molecules arrange themselves, driven by intermolecular interactions like van der Waals forces between the octyl chains and π-π stacking between the carbazole units. nih.gov This process creates a highly ordered, functional surface.
Mechanistic Investigations of Biological Interactions at the Molecular Level
Molecular Docking and Simulation Studies of Ligand-Receptor Binding Interactions
Molecular docking and simulation are powerful computational tools used to predict and analyze the binding of a ligand to a receptor at the atomic level. nih.gov For carbazole (B46965) derivatives, these studies have been instrumental in elucidating potential protein targets and understanding the structural basis of their biological activities.
Researchers have frequently employed molecular docking to investigate how carbazole derivatives interact with the active sites of various proteins. nih.gov These studies often reveal that the planar carbazole ring system engages in π-π stacking and hydrophobic interactions with aromatic amino acid residues within the binding pocket. researchgate.net The substituents on the carbazole ring play a crucial role in determining the specificity and affinity of these interactions. For instance, the octyl chain at the 9-position of [(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid would be expected to favor binding to proteins with deep, hydrophobic pockets. The oxy-acetic acid group at the 2-position could form hydrogen bonds or electrostatic interactions with polar or charged residues, further anchoring the ligand in the binding site.
A variety of carbazole derivatives have been docked against numerous protein targets, including enzymes and DNA structures. researchgate.netrsc.org For example, docking studies on carbazole derivatives have shown potential binding to the active sites of enzymes like topoisomerases and acetylcholinesterase. nih.govresearchgate.net In these simulations, the carbazole core often intercalates between DNA base pairs or fits into the catalytic gorge of the enzyme, while the side chains form additional stabilizing contacts.
Table 1: Examples of Molecular Docking Studies on Carbazole Derivatives
| Carbazole Derivative Type | Protein Target | Key Interactions Observed in Silico | Reference |
|---|---|---|---|
| 1,2,3-Triazole-based carbazoles | Caspase-3, 17-beta-hydroxy steroid dehydrogenase type 1 | Best fit into the active site pocket | rsc.org |
| N-substituted carbazoles | Acetylcholinesterase (AChE) | Binding within the enzyme's active site | researchgate.net |
| 5,8-Dimethyl-9H-carbazole derivatives | Human Topoisomerase I & II, Actin | Hydrogen bonding and hydrophobic interactions in binding clefts | nih.gov |
| Palindromic carbazole derivatives | Topoisomerase II | Catalytic inhibition | nih.gov |
Molecular dynamics simulations have further complemented these docking studies by providing insights into the stability of the ligand-receptor complexes over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding and help to calculate binding free energies, offering a more dynamic picture of the interaction.
In Vitro Mechanistic Studies on Specific Enzyme Modulation (Excluding Therapeutic Efficacy)
In vitro studies have demonstrated that various carbazole derivatives can modulate the activity of specific enzymes. This modulation is often linked to the ability of the carbazole scaffold to act as a competitive or non-competitive inhibitor. The carbazole structure is a key motif in many molecules that can interfere with the activity of crucial enzymes. nih.gov
One of the most studied enzymatic targets for carbazole derivatives is topoisomerase. nih.gov These enzymes are critical for DNA replication and transcription, and their inhibition can halt cell proliferation. Certain carbazole derivatives have been shown to inhibit topoisomerase activity, likely by intercalating into the DNA and stabilizing the DNA-enzyme complex, thus preventing the re-ligation of the DNA strand. nih.gov
Another class of enzymes modulated by carbazole derivatives is protein kinases. Kinases play a central role in cellular signaling pathways, and their dysregulation is implicated in many diseases. Some carbazole compounds have been found to inhibit specific kinases by competing with ATP for binding to the enzyme's active site. The diverse substitution patterns on the carbazole ring allow for the tuning of selectivity towards different kinases.
Furthermore, some carbazole derivatives have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. researchgate.net The inhibitory mechanism is thought to involve the binding of the carbazole derivative to the active site of AChE, thereby blocking the entry of acetylcholine.
Table 2: In Vitro Enzyme Modulation by Carbazole Derivatives
| Carbazole Derivative Class | Enzyme Target | Observed Effect | Potential Mechanism | Reference |
|---|---|---|---|---|
| Palindromic carbazoles | Topoisomerase II | Catalytic inhibition | DNA intercalation and stabilization of enzyme-DNA complex | nih.gov |
| N-substituted carbazoles | Acetylcholinesterase (AChE) | Inhibition | Active site binding | researchgate.net |
| Arylthiourea-carbazoles | Hepatitis C Virus (HCV) NS5B Polymerase | Inhibition of viral replication | Not specified | nih.gov |
| Mahanine (a carbazole alkaloid) | DNA methyltransferases | Negative modulation | Restoration of tumor suppressor gene expression | nih.gov |
Mechanistic Insights into Cellular Uptake and Intracellular Localization (Excluding Clinical Outcomes)
The cellular uptake and intracellular localization of carbazole derivatives are critical for their function as biological probes or modulators of intracellular targets. The physicochemical properties of these compounds, such as lipophilicity and charge, heavily influence their ability to cross cell membranes. The presence of a long alkyl chain, such as the octyl group in this compound, generally increases lipophilicity, which can facilitate passive diffusion across the lipid bilayer of the cell membrane.
Many carbazole derivatives are inherently fluorescent, a property that has been exploited to study their cellular uptake and distribution using fluorescence microscopy. rsc.org These studies have shown that the intracellular localization of carbazole derivatives can be tuned by modifying their chemical structure. For instance, the introduction of cationic groups can target the mitochondria due to the negative mitochondrial membrane potential.
Some carbazole-based fluorescent probes have been specifically designed to accumulate in certain organelles, such as the mitochondria or the nucleus. nih.gov This targeted localization is achieved by incorporating specific chemical moieties that are recognized by cellular transport mechanisms or have a high affinity for the components of a particular organelle. For example, carbazole-based probes have been developed for imaging viscosity and cyanide in mitochondria. nih.gov
Table 3: Cellular Uptake and Localization of Carbazole Derivatives
| Carbazole Derivative Type | Method of Study | Key Findings on Uptake/Localization | Reference |
|---|---|---|---|
| Carbazole-fused 1,3-dioxol-2-one | Fluorescence Microscopy | Good cellular uptake in B16F10 cells | acs.org |
| Mitochondria-targeted fluorescent probes | Fluorescence Microscopy | Accumulation in mitochondria of SKOV-3 cells and zebrafish | nih.gov |
| Carbazole-malononitrile fluorescent probe | Fluorescence Imaging | Detection of hydrazine (B178648) in living HeLa cells | nih.gov |
| Palindromic carbazole derivatives | Confocal Microscopy | Induction of apoptosis via a mitochondrial pathway in A549 and HCT-116 cells | nih.gov |
Principles of Structure-Based Design for Biological Probes (Excluding Drug Development)
The carbazole scaffold is a privileged structure in the design of biological probes due to its excellent photophysical properties, including high quantum yield and environmental sensitivity of its fluorescence. mdpi.commdpi.com The rigid and planar nature of the carbazole ring system provides a stable platform for the attachment of various functional groups to create probes with specific recognition and reporting capabilities.
The design of carbazole-based biological probes follows several key principles:
Recognition Moiety: A specific functional group or "receptor" is incorporated into the carbazole structure to selectively bind to the target analyte (e.g., a metal ion, a reactive oxygen species, or a specific biomolecule). mdpi.comnih.gov For example, thioacetal groups have been used to create carbazole-based probes for mercury ions. nih.gov
Fluorophore: The carbazole core itself often serves as the fluorophore. Its fluorescence properties can be modulated by the substituents on the ring. Electron-donating or withdrawing groups can be introduced to tune the emission wavelength and quantum yield.
Signaling Mechanism: The binding of the analyte to the recognition moiety triggers a change in the fluorescence signal of the carbazole fluorophore. Common signaling mechanisms include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). For instance, a novel fluorescent probe based on pyrano[3,2-c] carbazole was designed for Zn2+ quantification, where the fluorescence was greatly enhanced upon binding. mdpi.com
Biocompatibility and Targeting: For applications in living systems, the probe must be biocompatible and may need to be modified to target specific cellular compartments. This can be achieved by introducing moieties that improve water solubility or direct the probe to a particular organelle. nih.gov Recently, a carbazole-malononitrile fluorescent probe with aggregation-induced emission (AIE) characteristics was developed for detecting hydrazine in living cells and organisms. nih.gov
By systematically varying these components, researchers can design a wide array of carbazole-based biological probes with tailored specificities and sensitivities for a multitude of biological applications.
Structure Activity/property Relationship Studies of 9 Octyl 9h Carbazol 2 Yl Oxy Acetic Acid Derivatives
Influence of Carbazole (B46965) Substitution Patterns on Electronic and Optical Properties
The electronic and optical properties of carbazole derivatives are profoundly influenced by the position and nature of substituents on the carbazole core. The substitution pattern dictates the extent of π-conjugation, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and consequently, the absorption and emission characteristics of the molecule.
The position of the oxyacetic acid group on the carbazole ring is a critical determinant of the electronic properties. Substitution at the C-2 position, as in the title compound, results in different electronic behavior compared to substitution at other positions such as C-3 or C-7. Generally, carbazole is an electron-donating moiety, and the attachment of an oxyacetic acid group, which has both ether and carboxylic acid functionalities, further modulates this property. The oxygen atom of the ether linkage can donate a lone pair of electrons to the aromatic system, influencing the HOMO level.
Theoretical and experimental studies on various carbazole derivatives have shown that the HOMO-LUMO gap can be effectively tuned by the strategic placement of donor and acceptor groups. nankai.edu.cnresearchgate.net For instance, attaching electron-withdrawing groups to the carbazole core generally leads to a lowering of both HOMO and LUMO levels, with the magnitude of the shift depending on the substituent's strength and position. researchgate.net Conversely, electron-donating groups tend to raise the HOMO level. In the case of [(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid, the ether oxygen acts as a weak electron-donating group.
The substitution pattern on the carbazole ring also affects the intramolecular charge transfer (ICT) character of the excited state. A study on carbazole-pyrimidine derivatives demonstrated that direct attachment of electron-withdrawing substituents to the pyrimidine (B1678525) unit, which is in conjugation with the carbazole donor, has a more significant impact on the singlet-triplet energy gap (ΔEST) than when attached via a phenylene bridge. nih.gov This highlights the importance of the proximity and electronic coupling between the substituent and the carbazole core.
Furthermore, the choice between 2,7- and 3,6-disubstitution patterns on the carbazole ring has been a common strategy to tune the properties of carbazole-based materials for applications like organic light-emitting diodes (OLEDs). These different substitution patterns lead to distinct electronic and photophysical characteristics. researchgate.net While the title compound is monosubstituted at the 2-position, understanding the effects of disubstitution provides valuable insights for designing related molecules with tailored properties.
Table 1: Comparison of Calculated Electronic Properties for Isomeric Carbazole Derivatives
| Compound/Substituent Position | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| 2-oxyacetic acid | -5.50 | -1.89 | 3.61 |
| 3-oxyacetic acid | -5.45 | -1.95 | 3.50 |
| 4-oxyacetic acid | -5.58 | -1.85 | 3.73 |
Note: The data in this table is illustrative and based on general trends observed in computational studies of substituted carbazoles. Actual values for this compound and its isomers would require specific experimental or computational verification.
Impact of Alkyl Chain Length and Branching on Self-Assembly and Film Morphology
The N-octyl group in this compound plays a crucial role in determining the solubility, self-assembly behavior, and morphology of thin films. The length and branching of the alkyl chain can significantly influence the intermolecular interactions and the resulting solid-state packing.
Studies on a series of carbazole amide derivatives with n-alkyl chains of varying lengths (from methyl to octyl) have revealed a distinct odd-even effect on their photophysical properties, which is attributed to differences in their crystal packing. rsc.org Compounds with even-numbered alkyl chains were found to form a crosslink network through hydrogen-bond interactions, leading to efficient mechanoluminescence and room-temperature phosphorescence. In contrast, their odd-numbered counterparts formed isolated dimers, resulting in the absence of mechanoluminescence and weaker phosphorescence. rsc.org This suggests that the n-octyl chain in the title compound could promote specific packing arrangements that influence its solid-state properties.
The length of the alkyl spacer also affects the density of self-assembled monolayers (SAMs). Research on dichloride-substituted carbazole-based SAMs with alkyl spacers of 2 to 5 carbons showed that shorter spacers lead to stronger intermolecular interactions and denser packing. diva-portal.org The orientation of the carbazole units relative to the substrate was also found to be dependent on the spacer length, which in turn affects the work function of the surface. diva-portal.org For the n-octyl group, its flexibility and length allow for significant van der Waals interactions, which can drive the self-assembly process and influence the morphology of the resulting films.
Branching of the alkyl chain is another important factor. For instance, comparing an n-octyl chain with a branched isomer like 2-ethylhexyl can lead to dramatic differences in material properties. The linear n-octyl chain tends to promote more ordered packing and crystallinity, which can be beneficial for charge transport in some applications. In contrast, the branched 2-ethylhexyl group often disrupts regular packing, leading to more amorphous films. This can improve solubility in organic solvents and can be advantageous in applications where a smooth, non-crystalline film is desired. The choice between a linear and a branched alkyl chain is therefore a critical design parameter for controlling the morphology and, consequently, the performance of thin-film devices.
Table 2: Influence of Alkyl Chain Structure on Film Properties of Carbazole Derivatives
| Alkyl Chain | Expected Film Morphology | Relative Solubility | Intermolecular Packing |
| n-Octyl | More ordered, potentially semi-crystalline | Moderate | Stronger van der Waals interactions, potential for π-π stacking |
| 2-Ethylhexyl | Amorphous, less ordered | High | Weaker van der Waals interactions due to steric hindrance, disrupted π-π stacking |
Role of the Acetic Acid Moiety in Intermolecular Interactions and Opportunities for Functionalization
The acetic acid moiety, -OCH2COOH, is a key functional group in this compound that governs intermolecular interactions and provides a handle for further chemical modification. The carboxylic acid group is a strong hydrogen bond donor and acceptor, which significantly influences the crystal packing and self-assembly in the solid state.
Beyond its role in directing self-assembly, the carboxylic acid group is a versatile functional handle for creating new derivatives with tailored properties. It can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. This opens up a wide range of possibilities for postsynthetic modification. For example, the carboxylic acid can be coupled with fluorescent dyes, redox-active units, or biomolecules to create multifunctional materials.
The functionalization of the carboxylic acid group is a common strategy for developing chemical sensors. By attaching a receptor unit that can selectively bind to a target analyte (e.g., a metal ion or an anion), the electronic and photophysical properties of the carbazole core can be modulated upon binding, leading to a detectable signal. For instance, carbazole-based fluorescent sensors for the detection of metal ions have been developed by functionalizing the carbazole unit with a binding moiety. nih.gov Similarly, the acetic acid group in the title compound could be coupled with ionophores or other recognition elements to create novel sensors. nanobioletters.com
Table 3: Potential Functionalizations of the Acetic Acid Moiety and Their Applications
| Reaction | Resulting Functional Group | Potential Application |
| Esterification | Ester | Prodrugs, modification of solubility and electronic properties |
| Amidation | Amide | Bioconjugation, formation of new hydrogen-bonding motifs, sensors |
| Reduction | Alcohol | Precursor for other functional groups, modification of polarity |
| Conversion to Acid Chloride | Acid Chloride | Highly reactive intermediate for further synthesis |
Systematic Modifications for Tunable Electronic and Sensing Capabilities
The modular nature of this compound allows for systematic modifications to fine-tune its electronic and sensing properties. By strategically altering the three main components—the carbazole core, the N-alkyl chain, and the acetic acid moiety—a library of compounds with a wide range of characteristics can be developed.
Modification of the Carbazole Core: Introducing electron-donating or electron-withdrawing substituents at different positions on the carbazole ring is a powerful method to control the HOMO and LUMO energy levels. researchgate.net For example, adding strong electron-withdrawing groups like nitro (-NO2) or cyano (-CN) at the 3- and 6-positions would lower the HOMO and LUMO energies and likely red-shift the absorption and emission spectra. researchgate.net Conversely, attaching additional electron-donating groups like methoxy (B1213986) (-OCH3) could raise the HOMO level. This allows for precise tuning of the band gap and the color of emission.
Alteration of the N-Alkyl Chain: As discussed previously, modifying the length and branching of the N-alkyl chain can influence solubility and film morphology. rsc.org Shorter or more branched chains generally increase solubility, which is important for solution-processable devices. The choice of alkyl chain can also affect the charge carrier mobility in thin films by altering the degree of intermolecular order.
Functionalization of the Acetic Acid Group: The carboxylic acid is the primary site for introducing sensing functionalities. For metal ion sensing, the acid can be converted to an ester or amide bearing a specific chelating agent, such as a polyether chain for alkali metal ions or a nitrogen-containing heterocycle for transition metals. nih.govnih.gov For anion sensing, the carboxylic acid could be converted to a urea (B33335) or thiourea (B124793) group, which are known to be effective hydrogen-bond donors for anion recognition. The binding of an analyte to the functionalized side chain would cause a change in the electronic environment of the carbazole fluorophore, resulting in a change in fluorescence intensity or wavelength.
A systematic approach to developing derivatives of this compound for specific applications would involve creating a matrix of compounds with variations in each of these three areas. For example, to develop a fluorescent sensor for a specific metal ion, one would first functionalize the acetic acid group with a suitable ionophore. Then, the electronic properties of the carbazole core could be tuned by adding substituents to optimize the fluorescence signal and the HOMO/LUMO levels for efficient energy or electron transfer upon ion binding. Finally, the alkyl chain could be modified to ensure good solubility and film-forming properties for the desired application.
Table 4: Proposed Systematic Modifications and Their Expected Effects
| Modification Site | Specific Modification | Expected Effect on Properties |
| Carbazole Core | Introduction of electron-withdrawing groups (e.g., -NO2, -CN) at C-3, C-6 | Lowered HOMO/LUMO, red-shifted absorption/emission |
| Carbazole Core | Introduction of electron-donating groups (e.g., -OCH3) at C-3, C-6 | Raised HOMO, blue-shifted absorption/emission |
| N-Alkyl Chain | Replacement of n-octyl with 2-ethylhexyl | Increased solubility, more amorphous films |
| N-Alkyl Chain | Variation of n-alkyl chain length (e.g., C4, C6, C12) | Altered self-assembly and solid-state packing |
| Acetic Acid Moiety | Conversion to an amide with a crown ether | Potential for selective alkali metal ion sensing |
| Acetic Acid Moiety | Conversion to a thiourea derivative | Potential for selective anion sensing via hydrogen bonding |
Future Research Directions and Emerging Challenges in Carbazole Based Acetic Acid Chemistry
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of functionalized carbazoles is a cornerstone of this research area. While established methods exist, the drive for greener, more efficient, and selective synthetic protocols is paramount.
Future research will likely focus on the refinement of existing methods and the discovery of new catalytic systems. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki-Miyaura reactions, are powerful tools for constructing the carbazole (B46965) core and introducing various substituents. acs.orgnih.govrsc.org However, challenges related to catalyst loading, cost, and scalability persist. acs.orgacs.org The development of more robust and reusable catalysts, potentially based on earth-abundant metals, is a key research objective. mdpi.com
Furthermore, C-H activation strategies are gaining prominence as they offer a more atom-economical approach to functionalization, avoiding the need for pre-functionalized starting materials. rsc.org Research into directing groups that can enable site-selective C-H functionalization on the carbazole nucleus will be crucial for accessing a wider range of derivatives with tailored properties.
The synthesis of [(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid would likely involve a multi-step process, starting with the N-alkylation of a suitable carbazole precursor, such as 2-hydroxycarbazole (B1203736), with an octyl halide. This would be followed by the O-alkylation of the hydroxyl group with an appropriate acetic acid derivative, for example, ethyl bromoacetate, and subsequent hydrolysis of the ester. chemspider.com Each of these steps presents opportunities for optimization to improve yields and reduce byproducts.
Table 1: Potential Synthetic Strategies and Areas for Improvement
| Synthetic Step | Common Methodologies | Potential Future Research Directions |
| Carbazole Core Construction | Graebe-Ullmann, Bucherer-Carbazole synthesis, Palladium-catalyzed couplings nih.govrsc.org | Development of novel C-H activation/annulation cascades, exploration of photoredox catalysis for milder reaction conditions. |
| N-Alkylation | Reaction with alkyl halides in the presence of a base. | Investigation of phase-transfer catalysis for improved efficiency, use of greener solvents and reaction conditions. |
| O-Alkylation | Williamson ether synthesis with haloacetic acid esters. chemspider.com | Microwave-assisted synthesis to reduce reaction times, development of one-pot procedures from the N-alkylated intermediate. |
| Ester Hydrolysis | Acid or base-catalyzed hydrolysis. | Exploration of enzymatic hydrolysis for improved selectivity and milder conditions. |
Exploration of this compound in Advanced and Emerging Technologies
Carbazole derivatives are renowned for their applications in organic electronics due to their excellent hole-transporting properties, high thermal stability, and tunable electronic structure. rsc.orgmdpi.com The specific structure of this compound, with its electron-donating carbazole core, flexible octyl chain for solubility, and anchoring carboxylic acid group, makes it a promising candidate for several advanced applications.
One of the most promising areas is in dye-sensitized solar cells (DSSCs) . The carboxylic acid group can act as an anchor to bind the molecule to the surface of semiconductor metal oxides like TiO2, while the carbazole moiety can function as the electron donor (dye). researchgate.netresearchgate.netnih.gov Future research will involve the design and synthesis of novel carbazole-based dyes with tailored absorption spectra to enhance light-harvesting efficiency. The octyl group would enhance solubility in organic solvents used for device fabrication. nih.gov
In the realm of organic light-emitting diodes (OLEDs) , carbazole derivatives are widely used as host materials for phosphorescent emitters and as hole-transporting layers. mdpi.commdpi.com The high triplet energy of the carbazole unit is particularly advantageous for blue phosphorescent OLEDs. Research could explore the use of this compound and its derivatives as components in OLEDs, investigating how the substitution pattern affects charge transport and device performance.
Furthermore, the field of perovskite solar cells (PSCs) represents another exciting frontier. Carbazole-based materials can be employed as hole-transporting materials (HTMs) in PSCs, contributing to high power conversion efficiencies and improved device stability. nih.gov The carboxylic acid group could facilitate better interfacial contact with the perovskite layer.
Beyond electronics, the biological activities of carbazole derivatives are also an area of growing interest, with studies reporting potential applications as antimicrobial and anticancer agents. mdpi.comnih.govresearchgate.net
Application of Advanced Characterization Techniques for In-Situ Monitoring of Material Processes
To fully understand and optimize the performance of materials like this compound in devices, it is crucial to move beyond ex-situ characterization and embrace in-situ monitoring techniques. These techniques allow for the real-time observation of material properties and processes as they occur, providing invaluable insights into device operation and degradation mechanisms.
For instance, in the context of OLEDs and solar cells, techniques such as in-situ photoluminescence and electroluminescence spectroscopy can monitor changes in the emissive properties of the material during device operation. In-situ UV-Vis absorption spectroscopy can track the stability of the dye on the semiconductor surface in a DSSC under operational stress.
Electrochemical techniques , such as cyclic voltammetry and electrochemical impedance spectroscopy, are already widely used to characterize the electronic properties of carbazole derivatives. epstem.net Applying these techniques in an in-situ manner during device operation can reveal dynamic changes in energy levels and charge transfer resistances.
The development and application of these advanced characterization techniques will be instrumental in correlating the molecular structure of carbazole-based materials with their function in complex device architectures, ultimately guiding the design of more robust and efficient technologies.
Theoretical Prediction and Rational Design of Next-Generation Carbazole-Acetic Acid Functional Materials
Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new materials. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can predict the electronic and optical properties of molecules like this compound before they are synthesized. researchgate.net
These theoretical methods can be used to:
Predict HOMO/LUMO energy levels: This is crucial for designing materials with appropriate energy level alignment for efficient charge injection and transport in electronic devices.
Simulate absorption and emission spectra: This allows for the pre-screening of candidate molecules for specific applications, such as dyes in DSSCs or emitters in OLEDs.
Investigate molecular conformations and intermolecular interactions: Understanding how these molecules pack in the solid state is vital for predicting charge transport properties.
By combining theoretical predictions with experimental validation, researchers can accelerate the discovery of new carbazole-acetic acid derivatives with enhanced properties. This synergy between theory and experiment will be a hallmark of future research in this field, enabling a more targeted and efficient approach to materials development.
Addressing Scalability and Sustainability in Material Synthesis and Application Paradigms
For any promising new material to have a real-world impact, its synthesis must be scalable and sustainable. While laboratory-scale syntheses provide proof-of-concept, transitioning to industrial-scale production presents significant challenges.
Future research must address the following:
Scalability of Synthetic Routes: Reactions that are efficient on a milligram scale may not be practical for kilogram-scale production. Research into flow chemistry and process optimization will be necessary to develop scalable syntheses for carbazole-based materials. acs.org
Green Chemistry Principles: There is a growing need to develop synthetic methods that are more environmentally friendly. mdpi.commdpi.comnih.govrsc.orgrsc.org This includes the use of greener solvents, reducing the number of synthetic steps, minimizing waste generation, and utilizing catalysts that are non-toxic and recyclable.
Lifecycle Assessment: A holistic approach to sustainability requires considering the entire lifecycle of the material, from the sourcing of raw materials to the disposal or recycling of the final product.
By proactively addressing these challenges, the scientific community can ensure that the next generation of carbazole-based functional materials is not only high-performing but also economically viable and environmentally responsible.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
